molecular formula C6H2BrClINO2 B12872249 3-Bromo-6-chloro-2-iodonitrobenzene

3-Bromo-6-chloro-2-iodonitrobenzene

Katalognummer: B12872249
Molekulargewicht: 362.35 g/mol
InChI-Schlüssel: CVNZAPGWSWVTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-chloro-2-iodonitrobenzene is an aromatic compound with the molecular formula C6H2BrClINO2 It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, iodine, and nitro groups on the benzene ring

Vorbereitungsmethoden

The synthesis of 3-Bromo-6-chloro-2-iodonitrobenzene typically involves a multistep process starting from benzene. The general synthetic route includes:

    Nitration: The introduction of the nitro group is usually the first step. Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Halogenation: Subsequent halogenation steps introduce the bromine, chlorine, and iodine atoms. Each halogenation step requires specific conditions and reagents

The order of these steps is crucial to ensure the correct positioning of the substituents on the benzene ring .

Analyse Chemischer Reaktionen

3-Bromo-6-chloro-2-iodonitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the halogenated positions, using strong oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-chloro-2-iodonitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 3-Bromo-6-chloro-2-iodonitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The halogen atoms (bromine, chlorine, and iodine) can participate in various substitution and elimination reactions, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Bromo-6-chloro-2-iodonitrobenzene include other polysubstituted benzenes with different halogen and nitro group arrangements. Examples include:

  • 3-Bromo-2-chloro-6-iodonitrobenzene
  • 3-Bromo-2-fluoro-6-iodonitrobenzene
  • 4-Bromo-2-nitrotoluene

These compounds share similar reactivity patterns but differ in their specific substitution patterns, which can lead to differences in their chemical behavior and applications .

Eigenschaften

Molekularformel

C6H2BrClINO2

Molekulargewicht

362.35 g/mol

IUPAC-Name

1-bromo-4-chloro-2-iodo-3-nitrobenzene

InChI

InChI=1S/C6H2BrClINO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H

InChI-Schlüssel

CVNZAPGWSWVTBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.